molecular formula C22H22O9 B1233850 4'-Methoxypuerarin CAS No. 92117-94-7

4'-Methoxypuerarin

Cat. No. B1233850
CAS RN: 92117-94-7
M. Wt: 430.4 g/mol
InChI Key: UWRLUNPRLSNXRR-PGPONNFDSA-N
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Description

. This compound is part of the flavonoid family and is known for its various pharmacological properties. It has been studied for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and other health conditions .

Safety and Hazards

The safety information for 4’-Methoxypuerarin includes hazard statements H315, H319, and H335, and precautionary statements P261, P305+351+338, and P302+352 . It is recommended to store it at 0-8°C .

Future Directions

With more intensive experimental and clinical studies on puerarin, its pharmacological mechanism will be revealed more definitively, the forms of medication will be more diversified, and the clinical indications will be more extensive in the future . It is expected to be an effective drug for the clinical treatment of ischemia-reperfusion injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxypuerarin involves several steps, including the extraction of puerarin from Pueraria lobata, followed by methylation. One common method is the emulsion solvent evaporation method, which involves dissolving puerarin in a solvent, followed by the addition of a methylating agent . The reaction conditions typically include controlled temperature and pH to ensure the successful methylation of puerarin.

Industrial Production Methods: Industrial production of 4’-Methoxypuerarin often involves large-scale extraction and purification processes. The use of advanced techniques such as nanocrystallization and freeze-drying can enhance the solubility and bioavailability of the compound . These methods ensure that the compound is produced in high purity and yield, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxypuerarin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions: The reactions typically occur under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of 4’-Methoxypuerarin can lead to the formation of quinones, while reduction can yield alcohols or ethers .

properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-29-11-4-2-10(3-5-11)13-9-30-21-12(17(13)25)6-7-14(24)16(21)22-20(28)19(27)18(26)15(8-23)31-22/h2-7,9,15,18-20,22-24,26-28H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRLUNPRLSNXRR-PGPONNFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238868
Record name 4'-Methoxypuerarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92117-94-7
Record name 4'-Methoxypuerarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092117947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Methoxypuerarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the presence of 4'-Methoxypuerarin in Acanthopanax senticosus?

A1: this compound was identified as one of the chemical constituents of Acanthopanax senticosus for the first time in a study focusing on its chemical composition []. The study isolated 19 compounds from the plant, highlighting the diversity of its chemical constituents.

Q2: Could you elaborate on the isolation and structural characterization of this compound from its natural source?

A2: While the provided research papers do not detail the isolation process specifically for this compound, they do describe the isolation of similar isoflavone glycosides. In the case of Pueraria lobata, researchers used a combination of column chromatography and RP-preparative HPLC to isolate two new isoflavone diglycosides []. Structural characterization of these compounds involved utilizing spectroscopic methods like MS, 1H-NMR, and 13C-NMR [, ]. These techniques allowed researchers to elucidate the structures and confirm the identity of the isolated compounds, including this compound.

Q3: Has there been any research regarding the synthesis of this compound?

A3: While the provided research articles don't directly focus on this compound synthesis, one study explores the total synthesis of structurally related isoflavone C-glycosides, 6-tert-butyl puerarin and 6-tert-butyl-4'-methoxypuerarin []. The researchers employed a deoxybenzoin pathway for this synthesis. This approach could potentially be adapted for the synthesis of this compound, offering valuable insights for future research in this area.

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